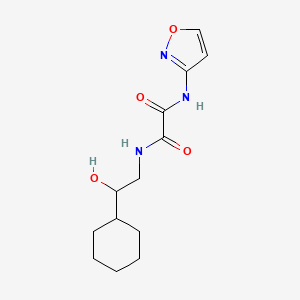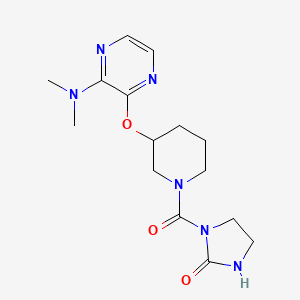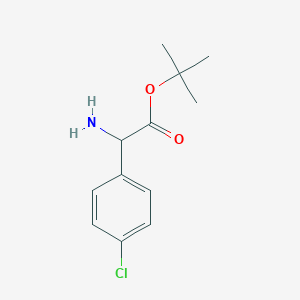
Tert-butyl 2-amino-2-(4-chlorophenyl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 2-amino-2-(4-chlorophenyl)acetate is a chemical compound that has gained significant attention in the field of pharmaceutical research. It is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 277.76 g/mol. This compound has been shown to have potential applications in the treatment of various diseases, including cancer and Alzheimer's disease.
Mécanisme D'action
The mechanism of action of tert-butyl 2-amino-2-(4-chlorophenyl)acetate involves the inhibition of various signaling pathways that are involved in the growth and survival of cancer cells. It has been shown to inhibit the PI3K/Akt/mTOR pathway, which is a major signaling pathway that regulates cell growth and survival. In addition, it has been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
Tert-butyl 2-amino-2-(4-chlorophenyl)acetate has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, it has been shown to reduce oxidative stress and inflammation in the brain, which may have neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of tert-butyl 2-amino-2-(4-chlorophenyl)acetate is its potential as a therapeutic agent for the treatment of cancer and Alzheimer's disease. It has been shown to have anti-tumor activity and neuroprotective effects, making it a promising candidate for further research. However, one of the limitations of this compound is its low solubility in water, which may make it difficult to administer in vivo.
Orientations Futures
There are several future directions for research on tert-butyl 2-amino-2-(4-chlorophenyl)acetate. One direction is to further investigate its potential as a therapeutic agent for the treatment of cancer and Alzheimer's disease. Another direction is to study its mechanism of action in more detail, particularly its effects on various signaling pathways. Additionally, future research could focus on improving the solubility of this compound in water, which would make it easier to administer in vivo. Overall, tert-butyl 2-amino-2-(4-chlorophenyl)acetate has shown promising results in preclinical studies and warrants further investigation for its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of tert-butyl 2-amino-2-(4-chlorophenyl)acetate involves the reaction of 4-chlorobenzaldehyde with tert-butyl glycinate in the presence of a catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified using column chromatography to obtain pure tert-butyl 2-amino-2-(4-chlorophenyl)acetate.
Applications De Recherche Scientifique
Tert-butyl 2-amino-2-(4-chlorophenyl)acetate has been extensively studied for its potential applications in the treatment of cancer and Alzheimer's disease. It has been shown to have anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. In addition, it has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
tert-butyl 2-amino-2-(4-chlorophenyl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-12(2,3)16-11(15)10(14)8-4-6-9(13)7-5-8/h4-7,10H,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYINDGUGLRUAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1=CC=C(C=C1)Cl)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-amino-2-(4-chlorophenyl)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

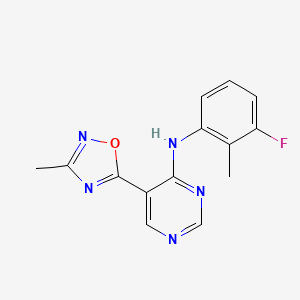
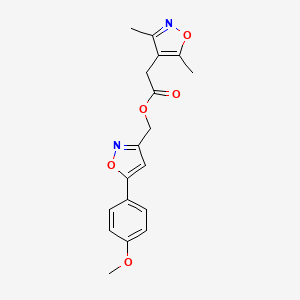
![4-Propan-2-yloxy-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2932931.png)
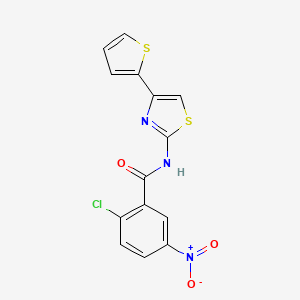
![N-(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl)-N-propylbut-2-ynamide](/img/structure/B2932933.png)
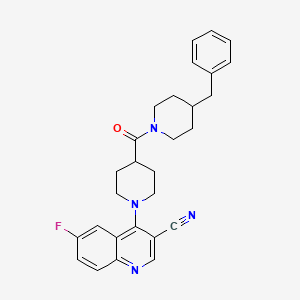
![3-(3,4-dimethoxyphenyl)-9-((tetrahydrofuran-2-yl)methyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2932938.png)
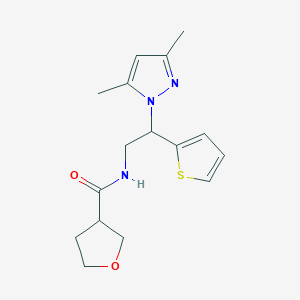
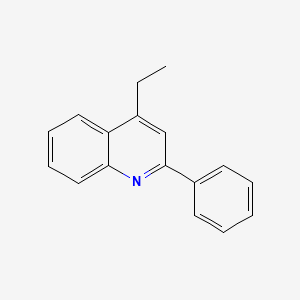

![7-(3,4-diethoxyphenyl)-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2932944.png)

